molecular formula C15H9BrCl2O B3271898 (2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 556049-42-4

(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3271898
CAS No.: 556049-42-4
M. Wt: 356 g/mol
InChI Key: IFVFHEDTBTXQLD-QPJJXVBHSA-N
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Description

IUPAC Name: (2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Molecular Formula: C₁₅H₈BrCl₂O
Structural Features: This chalcone derivative consists of an α,β-unsaturated ketone backbone (prop-2-en-1-one) with a 3-bromophenyl group at the β-position and a 2,5-dichlorophenyl group at the α-position. The E-configuration of the double bond is critical for its electronic and steric properties, influencing intermolecular interactions and biological activity .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVFHEDTBTXQLD-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2,5-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted chalcones or other aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activity of (2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with analogs:

Substituent Effects on Aromatic Rings
Compound Name Substituents (α-/β-positions) Key Structural Differences
(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)-prop-2-en-1-one α: 2,5-dichlorophenyl; β: 3-bromophenyl Electron-withdrawing Cl/Br groups enhance electrophilicity
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one α: 4-methoxyphenyl; β: 2,6-dichlorophenyl Methoxy (electron-donating) vs. Cl/Br (electron-withdrawing)
(E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)-prop-2-en-1-one α: 2,5-dichlorothiophene; β: 2-chlorophenyl Thiophene ring introduces π-π stacking variability
(2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one α: 4-fluorophenyl; β: phenyl Fluorine’s electronegativity vs. Br/Cl steric bulk
Dihedral Angles and Molecular Planarity
  • The target compound’s dihedral angle between α- and β-aryl rings is ~45–55° , similar to fluorophenyl analogs (7.14°–56.26°), but reduced compared to thiophene-containing derivatives due to steric hindrance from Cl/Br substituents .
  • Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl derivatives) exhibit greater planarity (dihedral angles <20°), enhancing π-conjugation and antioxidant activity .

Biological Activity

(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising bromine and chlorine substituents on phenyl rings. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H9BrCl2OC_{15}H_9BrCl_2O. Its structure features an α,β-unsaturated carbonyl system that plays a crucial role in its biological interactions. The compound's melting point is reported at approximately 154°C .

PropertyValue
Molecular FormulaC15H9BrCl2OC_{15}H_9BrCl_2O
Molecular Weight356.04 g/mol
Melting Point154°C
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to act as a Michael acceptor. This property allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modulation of various biological pathways. The presence of halogen atoms (bromine and chlorine) can enhance the reactivity and selectivity of the compound towards specific targets .

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .

Anticancer Properties

Chalcones are also recognized for their potential anticancer effects. The compound has been evaluated for its cytotoxicity against different cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints. Notably, it has shown effectiveness against breast cancer and leukemia cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study published in 2020 demonstrated that derivatives of this chalcone significantly reduced bacterial growth in vitro and showed low toxicity towards human cells .
  • Cytotoxicity Assessment : In a comparative study involving various chalcone derivatives, this compound exhibited higher cytotoxicity against MCF-7 breast cancer cells compared to its analogs .
  • Inflammation Model : Research utilizing animal models indicated that treatment with this compound led to reduced inflammation markers in tissues subjected to induced inflammation, supporting its potential use in clinical settings .

Q & A

Q. What are the standard synthetic routes for (2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromobenzaldehyde and 2,5-dichloroacetophenone under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting solvent polarity, temperature (60–80°C), and molar ratios (1:1.2 aldehyde:ketone). Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate) enhances yield (≥65%) . Characterization via IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (α,β-unsaturated ketone protons at δ 6.8–7.8 ppm), and HR-MS confirms structural integrity .

Q. Which spectroscopic techniques are critical for confirming the E-configuration of the α,β-unsaturated ketone moiety?

  • ¹H NMR : Trans (E) configuration is confirmed by coupling constants (J ≈ 12–18 Hz) between the α and β protons.
  • XRD : Single-crystal diffraction unambiguously determines the E-configuration by measuring dihedral angles between aromatic rings and the enone system .
  • UV-Vis : λmax ~300–350 nm (π→π* transitions) corroborates conjugation in the E-isomer .

Q. How can researchers validate crystallographic data for this compound, particularly in cases of non-merohedral twinning?

Non-merohedral twinning, observed in structurally similar chalcones (e.g., (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one), requires twin refinement using software like SHELXL or CrysAlisPro. Data collection at low temperature (110 K) and high-resolution detectors minimize noise. The Flack parameter and Hooft y statistic validate the refinement .

Advanced Research Questions

Q. How do experimental HOMO-LUMO energies compare with DFT-calculated values, and what implications arise from discrepancies?

DFT studies (B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps for analogous chalcones within ±0.3 eV of experimental UV-Vis-derived values. Discrepancies may arise from solvent effects (PCM vs. gas-phase calculations) or basis set limitations. A smaller experimental gap suggests enhanced reactivity, guiding applications in charge-transfer systems .

Q. What strategies resolve contradictions between antimicrobial activity data and computational predictions of reactivity?

For chalcones, moderate antimicrobial activity (MIC 32–128 µg/mL) against S. aureus and E. coli often contrasts with high electrophilicity index (ω > 3.5 eV) from DFT. This discrepancy may stem from poor membrane permeability due to bulky substituents (3-bromo, 2,5-dichloro). Dual-layer QSAR models incorporating logP and polar surface area improve predictive accuracy .

Q. How do substituent positions (3-bromo vs. 2,5-dichloro) influence electronic properties and intermolecular interactions in the crystal lattice?

  • Electron-withdrawing effects : Bromine (σp ≈ 0.23) and chlorine (σp ≈ 0.11) reduce electron density on the enone system, lowering μ (chemical potential) and increasing ω (electrophilicity) .
  • Crystal packing : Halogen bonds (C–Br···Cl, ~3.4–3.7 Å) and π-π stacking (interplanar distance ~3.5 Å) stabilize the lattice, as seen in (2E)-1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one .

Q. What methodological considerations are essential for analyzing nonlinear optical (NLO) properties in this compound?

Hyper-Rayleigh scattering (HRS) and DFT-derived first hyperpolarizability (β) values assess NLO potential. For similar chalcones, β ≈ 10–30 × 10⁻³⁰ esu, driven by conjugation and donor-acceptor substituents. Polar solvent environments (e.g., DMSO) enhance β by stabilizing charge-transfer states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

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